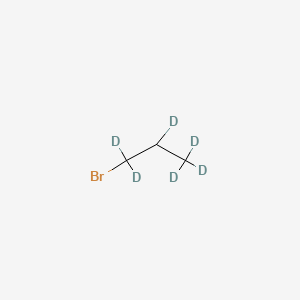

1-ブロモプロパン-d7

説明

1-Bromo-1,1,2,3,3,3-hexadeuteriopropane is a halogenated hydrocarbon with a specific interest in the field of organic synthesis due to its isotopic labeling with deuterium. This compound is not directly discussed in the provided papers, but its structural analogs and related reactions are explored, which can provide insights into its chemical behavior and synthesis.

Synthesis Analysis

The synthesis of halogenated compounds similar to 1-Bromo-1,1,2,3,3,3-hexadeuteriopropane can be inferred from the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates . Additionally, the preparation of 1-bromo-1-lithioethene as a reagent in organic synthesis suggests that halogenated alkenes can be synthesized and subsequently used to produce a variety of functionalized compounds . The direct synthesis of 1,3-bis(bromomagnesio)propane also provides a method for introducing bromine into organic molecules .

Molecular Structure Analysis

The molecular structure and conformational compositions of halogenated propanes, such as 1-bromo-3-chloropropane, have been studied using gas-phase electron diffraction and molecular mechanics calculations . These studies reveal the existence of multiple conformers and provide insights into the relative conformational energies of these structures. Although the specific compound of interest is not directly analyzed, the methodologies and findings can be extrapolated to understand the molecular structure of 1-Bromo-1,1,2,3,3,3-hexadeuteriopropane.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several studies. For instance, 1-bromo/chloro-2-carboxy-1,3-dienes participate in Diels-Alder and cross-coupling reactions , indicating that brominated compounds can be versatile intermediates in organic synthesis. The reaction of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne leading to ring expansion and the formation of a Br-bridged dimer suggests that brominated compounds can undergo complex transformations involving alkyne insertions .

Physical and Chemical Properties Analysis

The physical properties of halogenated compounds, such as 2-Bromo-1,1,1-trichloro-2-methylpropane, have been characterized, including crystal structure and phase transitions . These properties are crucial for understanding the behavior of such compounds under different conditions. Although the specific physical and chemical properties of 1-Bromo-1,1,2,3,3,3-hexadeuteriopropane are not provided, the general trends observed in related compounds can offer valuable information.

科学的研究の応用

有機合成

1-ブロモプロパン-d7: は、重水素化アルキル基の供給源として、有機合成で広く使用されています。重水素化プロピル基を標的分子に導入するために、求核置換反応や脱離反応などの様々な反応を起こすことができます。 これは、代謝経路を追跡および研究するための標識化合物の合成に特に役立ちます .

NMR分光法

NMR分光法では、This compoundは、特にプロトンNMR(^1H-NMR)において、内部標準または溶媒として役立ちます。 重水素原子は^1H-NMRスペクトルに信号を生じないため、機器に重水素ロックを提供できる、干渉しない理想的な溶媒となります .

環境研究

This compound: は、環境研究において、臭素化炭化水素の分解経路を追跡するために使用できます。 安定同位体標識により、研究者は環境におけるその運命を監視し、生分解のメカニズムを理解することができます .

材料科学

材料科学では、This compoundは、先進材料の合成に使用されます。 たとえば、重水素化ポリマーまたはその他の材料を調製するために使用できます。これらにおいて、重水素の導入は、熱安定性または密度などの物理的特性に影響を与える可能性があります .

製薬研究

製薬研究では、This compoundは、薬剤候補の重水素化アナログを合成するために使用されます。 これらのアナログは、重水素標識により生物学的システムで容易に追跡できるため、薬物の薬物動態と代謝安定性を理解するのに役立ちます .

化学教育

This compound: は、化学教育、特に同位体標識の原理とその化学の様々な分野における応用を教える上で、貴重なツールになる可能性があります。 これは、同位体が化学プロセスを調査するためにどのように使用できるかの実用的な例を提供します .

作用機序

Target of Action

It’s parent compound, 1-bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that 1-Bromopropane-d7 may interact with similar biological targets, potentially influencing reproductive processes.

Mode of Action

It’s known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of pharmaceuticals . Therefore, it’s plausible that the deuterium atoms in 1-Bromopropane-d7 could alter its interaction with biological targets compared to 1-Bromopropane.

Biochemical Pathways

1-Bromopropane-d7 likely affects similar biochemical pathways as 1-Bromopropane. The parent compound, 1-Bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that 1-Bromopropane-d7 may influence reproductive pathways.

Pharmacokinetics

It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of 1-Bromopropane-d7 may differ from those of 1-Bromopropane due to the presence of deuterium atoms.

Result of Action

Given its structural similarity to 1-bromopropane, it’s plausible that it may have similar effects, such as disrupting the follicle growth process in non-pregnant female rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromopropane-d7. For instance, storage conditions can impact its stability . Furthermore, its use and disposal must be managed carefully to prevent environmental contamination .

特性

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-CNQUWIHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])([2H])[2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631785 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61909-26-0 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61909-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

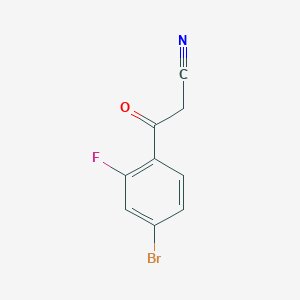

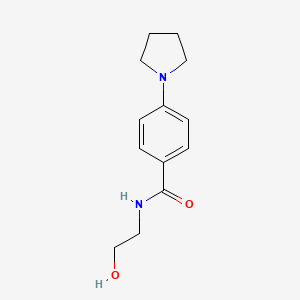

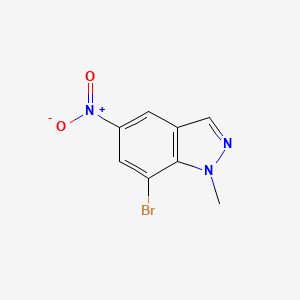

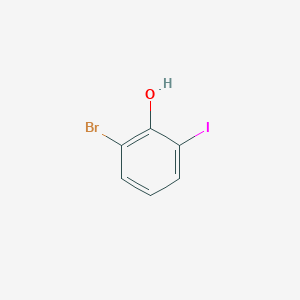

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)

![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)